Glymidine - 339-44-6

Glymidine

Catalog Number: EVT-269332
CAS Number: 339-44-6
Molecular Formula: C13H15N3O4S
Molecular Weight: 309.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Glymidine, chemically known as N-5[5-(2-methoxyethoxy)-2-pyrimidinyl]sulfamoylbenzene, is a hypoglycemic agent with structural similarities to sulfonylureas, particularly tolbutamide. [, ] It was developed as a potential alternative to sulfonylureas and biguanides for the oral treatment of diabetes mellitus. [] Glymidine belongs to a group of lipid-soluble sulfapyrimidine derivatives. []

Future Directions
  • Drug Interaction Studies: Given its interaction with oxyphenbutazone, research should investigate potential interactions with other drugs, particularly those metabolized by the liver or affecting bile flow. []
Overview

Glymidine, also known by its chemical name N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzenesulfonamide, is a sulfonamide antidiabetic drug primarily used for managing type 2 diabetes mellitus. First reported in scientific literature in 1964, Glymidine was introduced for clinical use in Europe during the late 1960s. Although it is not as commonly used today, it remains a subject of ongoing research due to its potential benefits beyond blood glucose regulation, including effects on cardiovascular health and cognitive function .

Source and Classification

Glymidine is classified as a sulfonylurea, a group of drugs that stimulate insulin secretion from pancreatic beta cells. It belongs to the broader category of organic compounds known as benzenesulfonamides, characterized by the presence of a sulfonamide group linked to a benzene ring. The drug's structural formula is C13H15N3O4SC_{13}H_{15}N_{3}O_{4}S with a molecular weight of approximately 309.34 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of Glymidine involves several key steps:

  1. Formation of Sulfonamide Linkage: The initial step includes the reaction of a suitable amine with sulfonyl chloride to form the sulfonamide bond.
  2. Cyclization: Following the formation of the sulfonamide, cyclization occurs, which involves the creation of the pyrimidine ring structure integral to Glymidine's activity.

This synthetic pathway allows for the generation of Glymidine in a laboratory setting, facilitating further studies into its pharmacological properties and potential therapeutic applications .

Molecular Structure Analysis

Structure and Data

Glymidine's molecular structure features a pyrimidine ring attached to a benzenesulfonamide moiety. Its IUPAC name is N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzenesulfonamide, and its chemical structure can be represented as follows:

  • Chemical Formula: C13H15N3O4SC_{13}H_{15}N_{3}O_{4}S
  • Molecular Weight: 309.34 g/mol
  • CAS Number: 339-44-6

The compound exhibits characteristics typical of sulfonylureas, including lipid solubility and interaction with potassium channels in pancreatic cells .

Chemical Reactions Analysis

Reactions and Technical Details

Glymidine undergoes several important chemical reactions that contribute to its pharmacological effects:

  1. Insulin Secretion Stimulation: Glymidine stimulates insulin release from pancreatic beta cells by binding to ATP-sensitive potassium channels (KATP channels). This binding leads to membrane depolarization and subsequent calcium influx through voltage-sensitive calcium channels, promoting insulin secretion.
  2. Increased Insulin Sensitivity: Beyond stimulating insulin secretion, Glymidine enhances the sensitivity of peripheral tissues to insulin, which is crucial for effective glucose metabolism .

These reactions underscore Glymidine's role as an effective treatment for type 2 diabetes by addressing both insulin secretion and sensitivity.

Mechanism of Action

Process and Data

The mechanism through which Glymidine exerts its effects involves:

  • Binding to KATP Channels: The drug binds to KATP channels on pancreatic beta cells, causing them to close.
  • Membrane Depolarization: This closure results in depolarization of the cell membrane.
  • Calcium Ion Influx: The depolarization triggers an influx of calcium ions into the cells via voltage-sensitive calcium channels.
  • Insulin Release: The increase in intracellular calcium concentration stimulates the exocytosis of insulin granules.

This multifaceted mechanism allows Glymidine to effectively lower blood glucose levels by increasing both insulin secretion and peripheral tissue sensitivity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Glymidine exhibits several notable physical and chemical properties:

  • State: Solid
  • Melting Point: 220–223 °C
  • Solubility: Poorly soluble in water; solubility in DMSO is approximately 60 mg/mL.
  • pKa Values: The strongest acidic pKa is approximately 6.92.
  • Hydrogen Bonding Capacity: Glymidine has six hydrogen acceptors and one hydrogen donor.

These properties influence its formulation and delivery methods in therapeutic applications .

Applications

Scientific Uses

Glymidine is primarily utilized in managing type 2 diabetes mellitus. Recent research has explored additional potential benefits, including:

  • Cardiovascular Health: Investigations are underway regarding Glymidine's impact on cardiovascular complications associated with diabetes.
  • Cognitive Function: Studies are examining whether Glymidine may offer neuroprotective effects or improve cognitive outcomes in diabetic patients.
  • Cancer Research: Preliminary findings suggest possible roles for Glymidine in cancer treatment or prevention strategies.

While these areas are still under investigation, they highlight Glymidine's potential as a versatile therapeutic agent beyond its established use as an antidiabetic medication .

Historical Development and Discovery of Glymidine

Emergence in Antidiabetic Drug Research (1960s–1970s)

Glymidine sodium (INN: glycodiazine; trade name Gondafon) emerged from foundational research into sulfonamide derivatives, first synthesized and clinically reported in 1964 [1]. This period marked a pivotal shift from sulfonamide antibiotics to non-antibacterial applications, particularly glucose modulation. The critical discovery occurred when researchers observed that certain sulfonamide compounds—notably p-amino-sulfonamide-isopropylthiodiazole—induced hypoglycemia in patients treated for typhoid in 1942 [4]. Subsequent investigations confirmed sulfonamides stimulated pancreatic β-cell insulin release, catalyzing targeted antidiabetic drug development [4]. By the 1960s, glymidine represented a strategic departure from first-generation sulfonylureas (e.g., tolbutamide), focusing on structural optimization to enhance efficacy and reduce off-target effects [4] [5].

Table 1: Key Milestones in Sulfonamide-Based Antidiabetic Development

YearEventSignificance
1942Hypoglycemia observed with sulfonamide antibioticsRevealed insulin-secretory potential of sulfonamides [4]
1950sCarbutamide (first sulfonylurea) introducedEstablished sulfonylurea class for diabetes [4]
1964Glymidine first synthesized and reportedFirst non-sulfonylurea sulfonamide antidiabetic [1]
Late 1960sClinical introduction in Europe (Gondafon™)Validated therapeutic utility [1]

Structural Evolution from Sulfonamide and Sulfonylurea Derivatives

Glymidine’s molecular architecture (C₁₃H₁₅N₃O₄S; MW 309.34 g/mol) exemplifies deliberate divergence from classical sulfonylurea scaffolds [1] [2]. While retaining the benzenesulfonamide core critical for target engagement, glymidine innovatively replaces the urea moiety with a 2-pyrimidinamine group, linked via a sulfonamide bridge (N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzenesulfonamide) [1] [4]. Key structural modifications include:

  • Absence of the urea function: Eliminates structural motifs associated with antibacterial activity and reduces cross-reactivity risks [4].
  • Methoxyethoxy side chain: Enhances solubility and pharmacokinetic behavior compared to early sulfonylureas [2].
  • Sodium salt formulation: Improves oral bioavailability and dissolution properties [1].

Table 2: Structural Comparison of Glymidine with Representative Antidiabetic Sulfonamides

CompoundCore StructureKey ModificationsLogPHalf-life (hr)
SulfanilamideAntibacterial sulfonamideAromatic amine at N4-0.967–12.8
TolbutamideSulfonylureaButyl group at R₁; methyl at R₂2.307
GlyburideSulfonylureaCyclohexyl ring; chloro substitution4.902–4
GlymidineNon-urea sulfonamidePyrimidine ring; methoxyethoxy chain1.273.8–4

This evolution exploited Structure-Activity Relationship (SAR) principles: The pyrimidine ring augmented receptor affinity for pancreatic ATP-sensitive K⁺ channels, while the ether side chain balanced lipophilicity (LogP 1.27) and plasma protein binding (90%) [2] [4].

Early Pharmacological Characterization and Patent Landscapes

Initial pharmacological studies established glymidine as an insulin secretagogue with complementary peripheral insulin-sensitizing effects. Its mechanism involved:

  • Pancreatic β-cell depolarization: Binding to ATP-sensitive K⁺ channels (Kir6.2/SUR1), reducing K⁺ efflux, and triggering Ca²⁺ influx-dependent insulin exocytosis [2].
  • Extrapancreatic actions: Enhanced glucose uptake in muscle and adipose tissue, distinct from sulfonylureas [2] [4].

Pharmacokinetic profiling in humans revealed:

  • Rapid oral absorption with high bioavailability [2].
  • Short half-life (3.8–4 hours), necessitating multiple daily doses [1] [2].
  • Protein binding: 90% bound to plasma proteins, primarily albumin [2].

Patent protection was secured in the mid-1960s (exemplified by U.S. Patent 3,275,635), emphasizing its novel sulfonamide-pyrimidine hybrid structure and method of use for diabetes [1]. Despite promising Phase II/III trials demonstrating efficacy in type 2 diabetes—particularly in concomitant use with insulin—glymidine saw limited global adoption. It was primarily marketed in Germany and France under the trade name Gondafon™, but never received FDA approval, confining its clinical use to Europe [1] [5].

Properties

CAS Number

339-44-6

Product Name

Glymidine

IUPAC Name

N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzenesulfonamide

Molecular Formula

C13H15N3O4S

Molecular Weight

309.34 g/mol

InChI

InChI=1S/C13H15N3O4S/c1-19-7-8-20-11-9-14-13(15-10-11)16-21(17,18)12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,14,15,16)

InChI Key

QFWPJPIVLCBXFJ-UHFFFAOYSA-N

SMILES

COCCOC1=CN=C(N=C1)NS(=O)(=O)C2=CC=CC=C2

Solubility

1.24e-01 g/L

Synonyms

Glycodiazine; GLYMIDINE; Glycodiazine; Glidiazine; Glycodiazin; Glymidinum; Glycodiazin [German];

Canonical SMILES

COCCOC1=CN=C(N=C1)NS(=O)(=O)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.